molecular formula C9H5FO3 B11908891 8-Fluoro-7-hydroxy-2H-chromen-2-one

8-Fluoro-7-hydroxy-2H-chromen-2-one

Cat. No.: B11908891
M. Wt: 180.13 g/mol
InChI Key: SRLNQAMFLCCYAH-UHFFFAOYSA-N
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Description

8-Fluoro-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Williamson etherification reaction of 7-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 8-fluoro-7-oxo-2H-chromen-2-one, while reduction can produce 8-fluoro-7-hydroxy-2,3-dihydrochromen-2-one .

Scientific Research Applications

8-Fluoro-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. The fluorine atom at the 8th position increases the compound’s lipophilicity, facilitating its penetration through cell membranes. These properties enable the compound to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: The presence of both the fluorine atom and the hydroxyl group in 8-Fluoro-7-hydroxy-2H-chromen-2-one makes it unique among coumarin derivatives.

Properties

Molecular Formula

C9H5FO3

Molecular Weight

180.13 g/mol

IUPAC Name

8-fluoro-7-hydroxychromen-2-one

InChI

InChI=1S/C9H5FO3/c10-8-6(11)3-1-5-2-4-7(12)13-9(5)8/h1-4,11H

InChI Key

SRLNQAMFLCCYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)F)O

Origin of Product

United States

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